molecular formula C10H14 B14130550 1,5-Diethenylbicyclo[3.1.0]hexane CAS No. 88816-28-8

1,5-Diethenylbicyclo[3.1.0]hexane

Cat. No.: B14130550
CAS No.: 88816-28-8
M. Wt: 134.22 g/mol
InChI Key: SCRNFTMKOUDRTE-UHFFFAOYSA-N
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Description

1,5-Diethenylbicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a three-membered ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diethenylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the methods mentioned above can be scaled up for larger production. The use of photoredox catalysts and LED irradiation offers a potentially efficient and scalable approach for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,5-Diethenylbicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism by which 1,5-Diethenylbicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets and pathways. The high ring strain in its structure makes it highly reactive, allowing it to participate in various chemical reactions. The specific molecular targets and pathways depend on the derivative and the context of its use, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diethenylbicyclo[3.1.0]hexane is unique due to its ethenyl groups, which provide additional sites for chemical reactions and modifications. This makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

CAS No.

88816-28-8

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1,5-bis(ethenyl)bicyclo[3.1.0]hexane

InChI

InChI=1S/C10H14/c1-3-9-6-5-7-10(9,4-2)8-9/h3-4H,1-2,5-8H2

InChI Key

SCRNFTMKOUDRTE-UHFFFAOYSA-N

Canonical SMILES

C=CC12CCCC1(C2)C=C

Origin of Product

United States

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